molecular formula C12H27N3O2 B14223360 2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL CAS No. 627523-24-4

2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL

Cat. No.: B14223360
CAS No.: 627523-24-4
M. Wt: 245.36 g/mol
InChI Key: COYOXLYIADOZKV-UHFFFAOYSA-N
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Description

2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL typically involves multiple steps. One common method involves the reaction of 2-methylpropan-1-ol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)morpholine: This compound shares the morpholine ring structure and has similar chemical properties.

    2-[(2-Morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrile:

Uniqueness

2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

627523-24-4

Molecular Formula

C12H27N3O2

Molecular Weight

245.36 g/mol

IUPAC Name

2-methyl-2-[2-(2-morpholin-4-ylethylamino)ethylamino]propan-1-ol

InChI

InChI=1S/C12H27N3O2/c1-12(2,11-16)14-4-3-13-5-6-15-7-9-17-10-8-15/h13-14,16H,3-11H2,1-2H3

InChI Key

COYOXLYIADOZKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCCNCCN1CCOCC1

Origin of Product

United States

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